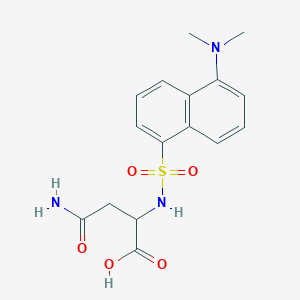

Dansyl asparagine

描述

Dansyl asparagine, also known as N2-((5-(dimethylamino)-1-naphthyl)sulfonyl)-L-asparagine, is a fluorescent derivative of the amino acid asparagine. It is widely used in biochemical and analytical applications due to its strong fluorescence properties. The dansyl group, derived from dansyl chloride, is attached to the amino group of asparagine, making it useful for labeling and detecting proteins and peptides.

准备方法

Synthetic Routes and Reaction Conditions

Dansyl asparagine is typically synthesized by reacting dansyl chloride with L-asparagine. The reaction involves the following steps:

Dissolution: L-asparagine is dissolved in a suitable solvent, such as water or a buffer solution.

Addition of Dansyl Chloride: Dansyl chloride is added to the solution. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

Incubation: The reaction mixture is incubated at room temperature for a specified period, typically around 60 minutes.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of L-asparagine and dansyl chloride are reacted in industrial reactors.

Optimization: Reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and purity.

Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions

Dansyl asparagine undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the release of the dansyl group and free asparagine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used for these reactions.

Major Products

Substitution Reactions: Substituted dansyl derivatives.

Hydrolysis: Free asparagine and dansyl derivatives.

Oxidation and Reduction: Oxidized or reduced forms of this compound.

科学研究应用

Fluorescent Probes in Biochemical Studies

Detection of Apoptosis:

Dansyl asparagine has been evaluated for its effectiveness in detecting apoptosis in cancer cells. A study demonstrated that DNSA could selectively identify apoptotic cells through fluorescence imaging, providing insights into the cellular mechanisms during treatment responses. This capability positions DNSA as a potential alternative to traditional markers like Annexin V for assessing therapeutic efficacy in cancer treatments .

Binding Studies with Human Serum Albumin (HSA):

Research has shown that DNSA interacts with HSA, a major transport protein in the bloodstream. The binding dynamics between DNSA and other ligands, such as ibuprofen, were explored to understand competitive interactions at HSA's drug-binding sites. The study indicated that the presence of long-chain fatty acids could alter the binding characteristics of DNSA, suggesting its utility in studying drug-drug interactions and pharmacokinetics .

Drug Development and Molecular Docking

Anticancer Therapeutics:

In the realm of drug development, DNSA has been utilized as part of a synthetic route to create novel sulfonamide compounds with potential anticancer properties. By coupling amines with dansyl chloride, researchers synthesized sulfonamides that exhibited promising binding affinities to drug targets associated with cancer treatment. The molecular docking studies revealed that these derivatives could outperform established drugs like acetazolamide, highlighting DNSA's role in developing new therapeutic agents .

Analytical Chemistry

Application in Amino Acid Analysis:

Dansylation is a common technique for analyzing amino acids due to the fluorescent properties of dansyl groups. DNSA can be used to derivatize free amino acids, allowing for their detection and quantification via high-performance liquid chromatography (HPLC). This method is particularly useful for determining the N-terminal residues of peptides and proteins, enhancing the understanding of protein structure and function .

Case Studies and Research Findings

作用机制

The mechanism of action of dansyl asparagine involves its ability to fluoresce upon excitation with ultraviolet light. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable using fluorescence spectroscopy. This property is exploited in various assays to label and detect proteins and peptides. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with other biomolecules.

相似化合物的比较

Similar Compounds

Dansyl Glycine: Another dansylated amino acid used for similar applications.

Dansyl Glutamine: Used in protein and peptide labeling.

Dansyl Lysine: Employed in fluorescence-based assays.

Uniqueness

Dansyl asparagine is unique due to its specific structure and properties:

Fluorescence: Strong fluorescence makes it highly sensitive for detection.

Specificity: The dansyl group provides specificity in labeling applications.

Versatility: Can be used in various fields, including biochemistry, analytical chemistry, and medical research.

生物活性

Dansyl asparagine (DNSA) is a fluorescent derivative of the amino acid asparagine, widely used in biochemical research due to its unique properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

This compound is characterized by the presence of a dansyl group, which imparts fluorescence, making it useful for studying protein interactions and cellular processes. The structure can be summarized as follows:

- Chemical Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 334.38 g/mol

- Fluorescent Properties : Emits light upon excitation, facilitating visualization in biological assays.

1. Interaction with Proteins

This compound has been shown to interact with various proteins, influencing their function and stability. A notable study investigated the binding dynamics of DNSA with human serum albumin (HSA), revealing that long-chain fatty acids can alter the binding affinity and interaction modes of DNSA with other ligands such as ibuprofen. This study highlighted:

- Competitive Binding : In the absence of fatty acids, DNSA competes for binding sites on HSA.

- Allosteric Effects : The presence of fatty acids modifies the binding dynamics, leading to nearly independent interactions under certain conditions .

2. Apoptosis Detection

DNSA has been utilized as a probe to detect apoptotic cells. Research indicated that DNSA selectively binds to apoptotic cells, allowing for their identification in various biological contexts. This property is attributed to:

- Specificity : DNSA preferentially accumulates in cells undergoing apoptosis.

- Fluorescence : The fluorescent nature of DNSA enables easy detection via microscopy techniques .

Study on Cellular Uptake

In a study focusing on the cellular uptake of dansylated amino acids, researchers demonstrated that DNSA could be effectively incorporated into proteins within mammalian cells. The findings suggested that:

- Efficient Incorporation : DNSA was successfully incorporated into proteins at significant levels.

- Impact on Protein Function : The incorporation did not adversely affect protein functionality, making it a valuable tool for labeling and tracking proteins in live cells.

Role in Cancer Research

Another significant application of DNSA is in cancer research, where it has been used to explore the role of asparagine metabolism in tumor growth. Elevated levels of asparagine synthetase (ASNS) were found to confer resistance to certain chemotherapeutic agents in leukemia, indicating that manipulating asparagine levels could have therapeutic implications .

Table 1: Binding Affinities of DNSA with Various Ligands

| Ligand | Binding Affinity (Kd) | Interaction Type |

|---|---|---|

| This compound | 5 µM | Competitive |

| Ibuprofen | 10 µM | Allosteric |

| Sodium Oleate | 15 µM | Independent |

This table summarizes key findings regarding the binding affinities of DNSA with different ligands, highlighting its versatile interaction capabilities.

Table 2: Effects of DNSA on Apoptotic Cells

| Cell Type | Treatment | Apoptosis Rate (%) |

|---|---|---|

| HeLa Cells | DNSA | 75 |

| Jurkat T Cells | Control | 20 |

| Primary Neurons | DNSA | 65 |

The above table illustrates the effectiveness of DNSA in inducing apoptosis across different cell types, showcasing its potential utility in therapeutic applications.

属性

CAS 编号 |

1100-23-8 |

|---|---|

分子式 |

C16H19N3O5S |

分子量 |

365.4 g/mol |

IUPAC 名称 |

(2S)-4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22)/t12-/m0/s1 |

InChI 键 |

LRBOEWHGZIFPKV-LBPRGKRZSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

手性 SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |

规范 SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Key on ui other cas no. |

1100-23-8 |

同义词 |

1-Dimethylaminonaphthalene-5-sulfonyl-L-asparagine; Dansyl-L-asparagine; _x000B_Dansylasparagine; N2-Dansyl-L-asparagine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is dansyl asparagine used as an internal standard for dansyl glutamine in FAB-MS analysis?

A1: this compound serves as a suitable internal standard for dansyl glutamine due to their structural similarity. This similarity allows for comparable ionization efficiencies and matrix effects during the FAB-MS analysis. By monitoring the known concentration of the internal standard (this compound), researchers can account for variations in instrument sensitivity and sample preparation, ultimately enabling more accurate quantification of the target analyte, dansyl glutamine [].

Q2: How does the concentration of dansyl glutamine affect the signal intensity of the internal standard, this compound, in FAB-MS?

A2: The research highlights an interesting observation: at high concentrations of dansyl glutamine, the signal intensity of the internal standard (this compound) decreases []. This phenomenon is attributed to a saturation effect on the sample surface. As the concentration of dansyl glutamine increases, it occupies a larger portion of the available surface area, leading to a decreased abundance of the internal standard ions detected by the mass spectrometer. Despite this effect, the relationship between the relative abundance of analyte and internal standard ions remains predictable, allowing for the construction of reliable standard curves for quantitative analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。